Hirudin

Description

Properties

IUPAC Name |

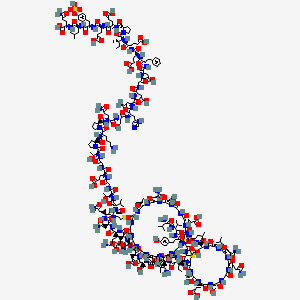

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(1R,6R,9S,12S,15S,18S,24S,27S,33S,36S,39R,44R,47S,53S,56S,59S,67S,73S,76S)-15,76-bis(4-aminobutyl)-44-[[(2S)-2-[[(4R,7S,10S,13S,19S,22S,25S,28R)-28-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-10-(2-amino-2-oxoethyl)-13-(3-amino-3-oxopropyl)-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-4-methylpentanoyl]amino]-12,56,73-tris(2-amino-2-oxoethyl)-9,67-bis(3-amino-3-oxopropyl)-36-[(2S)-butan-2-yl]-18,47-bis(2-carboxyethyl)-24-(carboxymethyl)-27,53-bis(hydroxymethyl)-33-(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,38,45,48,51,54,57,60,62,65,68,71,74,77-tricosaoxo-59-propan-2-yl-3,4,41,42-tetrathia-7,10,13,16,19,22,25,28,31,34,37,46,49,52,55,58,61,63,66,69,72,75,78-tricosazabicyclo[37.22.17]octaheptacontane-6-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C287H440N80O113S7/c1-25-133(19)226-281(469)345-161(87-125(3)4)235(423)306-111-208(394)320-180(116-370)266(454)344-175(101-219(414)415)237(425)307-105-202(388)316-151(62-75-212(400)401)242(430)321-145(41-30-33-81-288)240(428)339-170(96-197(297)383)258(446)326-152(57-70-193(293)379)249(437)351-185(121-484-481-118-182-239(427)310-107-201(387)313-147(55-68-191(291)377)232(420)303-108-205(391)317-169(95-196(296)382)257(445)322-146(42-31-34-82-289)241(429)350-186(271(459)360-226)122-485-482-119-183(268(456)323-149(61-74-211(398)399)234(422)304-110-207(393)319-179(115-369)265(453)342-173(99-200(300)386)264(452)357-223(130(13)14)279(467)355-182)352-253(441)164(90-128(9)10)335-269(457)184-120-483-486-123-187(354-262(450)177(103-221(418)419)347-283(471)230(137(23)374)362-263(451)167(92-140-47-51-143(376)52-48-140)346-278(466)224(131(15)16)359-276(464)222(301)129(11)12)272(460)363-229(136(22)373)282(470)330-157(66-79-216(408)409)248(436)348-178(114-368)238(426)309-106-203(389)315-150(56-69-192(292)378)243(431)340-171(97-198(298)384)259(447)334-163(89-127(7)8)252(440)353-184)270(458)358-225(132(17)18)280(468)364-228(135(21)372)277(465)311-112-204(390)314-148(60-73-210(396)397)233(421)305-113-209(395)356-231(138(24)375)286(474)367-86-38-46-190(367)275(463)331-159(43-32-35-83-290)284(472)365-84-36-44-188(365)273(461)328-153(58-71-194(294)380)247(435)349-181(117-371)267(455)338-168(94-142-104-302-124-312-142)256(444)341-172(98-199(299)385)260(448)343-174(100-218(412)413)236(424)308-109-206(392)318-176(102-220(416)417)261(449)337-165(91-139-39-28-27-29-40-139)254(442)327-154(63-76-213(402)403)244(432)325-158(67-80-217(410)411)250(438)361-227(134(20)26-2)285(473)366-85-37-45-189(366)274(462)329-156(65-78-215(406)407)245(433)324-155(64-77-214(404)405)246(434)336-166(93-141-49-53-144(54-50-141)480-487(477,478)479)255(443)333-162(88-126(5)6)251(439)332-160(287(475)476)59-72-195(295)381/h27-29,39-40,47-54,104,124-138,145-190,222-231,368-376H,25-26,30-38,41-46,55-103,105-123,288-290,301H2,1-24H3,(H2,291,377)(H2,292,378)(H2,293,379)(H2,294,380)(H2,295,381)(H2,296,382)(H2,297,383)(H2,298,384)(H2,299,385)(H2,300,386)(H,302,312)(H,303,420)(H,304,422)(H,305,421)(H,306,423)(H,307,425)(H,308,424)(H,309,426)(H,310,427)(H,311,465)(H,313,387)(H,314,390)(H,315,389)(H,316,388)(H,317,391)(H,318,392)(H,319,393)(H,320,394)(H,321,430)(H,322,445)(H,323,456)(H,324,433)(H,325,432)(H,326,446)(H,327,442)(H,328,461)(H,329,462)(H,330,470)(H,331,463)(H,332,439)(H,333,443)(H,334,447)(H,335,457)(H,336,434)(H,337,449)(H,338,455)(H,339,428)(H,340,431)(H,341,444)(H,342,453)(H,343,448)(H,344,454)(H,345,469)(H,346,466)(H,347,471)(H,348,436)(H,349,435)(H,350,429)(H,351,437)(H,352,441)(H,353,440)(H,354,450)(H,355,467)(H,356,395)(H,357,452)(H,358,458)(H,359,464)(H,360,459)(H,361,438)(H,362,451)(H,363,460)(H,364,468)(H,396,397)(H,398,399)(H,400,401)(H,402,403)(H,404,405)(H,406,407)(H,408,409)(H,410,411)(H,412,413)(H,414,415)(H,416,417)(H,418,419)(H,475,476)(H,477,478,479)/t133-,134-,135+,136+,137+,138+,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,222-,223-,224-,225-,226-,227-,228-,229-,230-,231-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPDUTSPKFMPDP-OUMQNGNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N)C(=O)N1)CCCCN)CC(=O)N)CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)N6CCCC6C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CN=CN7)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCCN)CCC(=O)O)CC(=O)O)CO)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)[C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N)C(=O)N1)CCCCN)CC(=O)N)CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCCN)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCCN)CCC(=O)O)CC(=O)O)CO)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C287H440N80O113S7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

7044 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8001-27-2 | |

| Record name | Hirudin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008001272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hirudin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Hirudin's Mechanism of Action as a Direct Thrombin Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hirudin, a naturally occurring polypeptide derived from the salivary glands of the medicinal leech Hirudo medicinalis, stands as the most potent and specific natural inhibitor of thrombin. Its mechanism of action as a direct thrombin inhibitor (DTI) is characterized by a unique bivalent interaction, engaging both the active site and exosite I of thrombin with exceptionally high affinity. This comprehensive technical guide delineates the core mechanism of this compound's interaction with thrombin, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular and procedural pathways.

Core Mechanism of this compound-Thrombin Interaction

This compound's inhibitory action is a result of its high-affinity, non-covalent binding to α-thrombin in a 1:1 stoichiometric ratio.[1] This interaction is independent of cofactors like antithrombin III, a key differentiator from indirect thrombin inhibitors such as heparin.[2] The binding is bivalent, involving two distinct domains of the this compound molecule that interact with separate sites on thrombin.

N-terminal Domain Interaction with the Thrombin Active Site

The N-terminal domain of this compound, a compact structure stabilized by three disulfide bonds (Cys6-Cys14, Cys16-Cys28, and Cys32-Cys39), directly interacts with the catalytic active site of thrombin.[2] Specifically, the first three N-terminal residues of this compound, Ile1-Tyr3, penetrate the active site cleft.[3] The α-amino group of Ile1' forms a critical hydrogen bond with the hydroxyl group of Ser195 in thrombin's catalytic triad.[3] The side chains of Ile1' and Tyr3' of this compound occupy an apolar binding site on thrombin.[3] This interaction effectively blocks substrate access to the catalytic machinery of thrombin.

C-terminal Domain Interaction with Thrombin Exosite I

The extended and highly acidic C-terminal tail of this compound wraps around thrombin and binds to a region of positive electrostatic potential known as exosite I, or the fibrinogen-binding site.[2] This interaction is predominantly electrostatic, involving a series of salt bridges between the acidic residues (aspartate and glutamate) of this compound's C-terminus and basic residues on thrombin's exosite I.[4] The last five residues of the C-terminus form a helical loop that engages in numerous hydrophobic contacts with the thrombin surface.[3] This binding to exosite I sterically hinders the binding of fibrinogen and other macromolecular substrates of thrombin.

The sulfation of Tyr63 in natural this compound significantly enhances its binding affinity to exosite I, resulting in a nearly 10-fold lower inhibition constant (Ki) compared to its recombinant, non-sulfated counterparts.[5]

Quantitative Data on this compound-Thrombin Interaction

The interaction between this compound and thrombin is characterized by extremely high affinity, reflected in its femtomolar to picomolar dissociation (Kd) and inhibition (Ki) constants. The kinetics are also influenced by factors such as the specific this compound variant, post-translational modifications (sulfation), pH, and ionic strength.

| Parameter | This compound Variant/Condition | Value | Reference(s) |

| Dissociation Constant (Kd) | Natural this compound | 20 fM (at ionic strength 0.125) | [6] |

| Recombinant this compound (HV1) | 19 pM | [7] | |

| Recombinant this compound (general) | 2.3 x 10⁻¹⁴ M | [2] | |

| This compound C-terminal fragment (residues 56-65) | - | [8] | |

| Inhibition Constant (Ki) | Natural (sulfo-hirudin) | ~25 fM | [5] |

| Recombinant (desulfo-hirudin) | ~300 fM | [5] | |

| Recombinant this compound (general) | 0.8 x 10⁻¹⁰ M (pH 7.4, 20°C) | [8] | |

| Recombinant this compound rHMg | 0.323 nM | [9] | |

| Bivalirudin (B194457) | 175.1 nM | [9] | |

| This compound variant HV2 (Asn47->Lys) | 5- to 14-fold lower than unmodified HV2 | [1] | |

| This compound variant HV2 (Asn47->Arg) | 5- to 14-fold lower than unmodified HV2 | [1] | |

| This compound variant with Tyr3->Trp or Phe substitution | 3- to 6-fold decrease from wild-type | [10] | |

| This compound variant with Tyr3->Thr substitution | 450-fold increase from wild-type | [10] | |

| Association Rate Constant (kon) | Recombinant this compound | 4.7 x 10⁸ M⁻¹s⁻¹ | [2] |

| Dissociation Rate Constant (koff) | This compound from thrombin-platelet complex | ~10⁻² s⁻¹ | [11] |

| This compound variant with Ser50 deletion | Increased koff compared to wild-type | [4] | |

| IC50 | Recombinant this compound rHMg | 2.8 nM | [9] |

| Bivalirudin | 376.0 nM | [9] |

Experimental Protocols

The elucidation of this compound's mechanism of action has been made possible through a variety of key experimental techniques. Detailed methodologies for these experiments are provided below.

Thrombin Inhibition Assays

This assay measures the residual thrombin activity after incubation with this compound by monitoring the cleavage of a chromogenic substrate.

Principle: Thrombin cleaves a chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline) that can be quantified spectrophotometrically. The presence of this compound inhibits this reaction, and the degree of inhibition is proportional to the this compound concentration.

Materials:

-

Human α-thrombin

-

Recombinant this compound (or variant of interest)

-

Chromogenic thrombin substrate (e.g., S-2238: H-D-Phe-Pip-Arg-pNA)

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4)

-

Microplate reader

Procedure:

-

Prepare a series of this compound dilutions in the assay buffer.

-

In a 96-well microplate, add a fixed concentration of thrombin to each well.

-

Add the this compound dilutions to the wells containing thrombin and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for the formation of the thrombin-hirudin complex.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Immediately monitor the change in absorbance at 405 nm over time using a microplate reader.

-

The rate of substrate cleavage (initial velocity) is calculated from the linear portion of the absorbance curve.

-

Plot the initial velocity as a function of this compound concentration to determine the IC50 value.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors, or by fitting the data to the Morrison equation for tight-binding inhibitors.[12]

This assay measures the time it takes for a plasma sample to clot after the addition of a standard amount of thrombin.

Principle: Thrombin catalyzes the conversion of fibrinogen to fibrin (B1330869), leading to the formation of a clot. This compound prolongs the thrombin time by inhibiting the added thrombin.

Materials:

-

Citrated platelet-poor plasma (PPP)

-

Human or bovine thrombin standard solution

-

This compound standard solutions

-

Coagulometer

Procedure:

-

Prepare a standard curve by adding known concentrations of this compound to pooled normal plasma.

-

Pre-warm the plasma samples (patient or standard) to 37°C.

-

Pipette a defined volume of plasma into a cuvette in the coagulometer.

-

Initiate the clotting reaction by adding a fixed volume of the thrombin solution.

-

The coagulometer automatically detects the formation of a fibrin clot and records the clotting time in seconds.

-

The thrombin time of the test sample is compared to the standard curve to determine the this compound concentration.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

Principle: One interactant (ligand) is immobilized on a sensor chip surface. The other interactant (analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), ethanolamine)

-

Human α-thrombin (ligand)

-

This compound (analyte)

-

Running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

Procedure:

-

Ligand Immobilization:

-

Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a mixture of NHS and EDC.

-

Inject thrombin over the activated surface to allow for covalent coupling via amine groups.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Interaction:

-

Inject a series of concentrations of this compound over the immobilized thrombin surface at a constant flow rate.

-

Monitor the association phase (increase in RU) as this compound binds to thrombin.

-

After the association phase, switch to flowing only the running buffer over the surface and monitor the dissociation phase (decrease in RU) as this compound dissociates from thrombin.

-

-

Data Analysis:

-

The resulting sensorgrams (RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with biomolecular binding events, providing a complete thermodynamic profile of the interaction.

Principle: A solution of one molecule (the ligand, e.g., this compound) is titrated into a solution of its binding partner (the macromolecule, e.g., thrombin) in a sample cell. The heat released or absorbed upon binding is measured.

Materials:

-

Isothermal titration calorimeter (e.g., MicroCal ITC200)

-

Human α-thrombin

-

This compound

-

Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

Procedure:

-

Sample Preparation:

-

Dialyze both thrombin and this compound extensively against the same buffer to minimize heats of dilution.

-

Accurately determine the concentrations of both protein solutions.

-

-

ITC Experiment:

-

Load the thrombin solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of small, sequential injections of this compound into the thrombin solution while maintaining a constant temperature.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data (heat per injection) is integrated and plotted against the molar ratio of this compound to thrombin.

-

The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Ka, and its inverse, Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

X-ray Crystallography of the this compound-Thrombin Complex

This technique provides a high-resolution, three-dimensional structure of the this compound-thrombin complex, revealing the precise atomic interactions.

Principle: A highly ordered crystal of the protein complex is grown and then exposed to an X-ray beam. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, from which the atomic structure can be determined.

Methodology (Co-crystallization):

-

Complex Formation:

-

Purified thrombin and this compound are mixed in a slight molar excess of this compound to ensure complete complex formation.

-

-

Crystallization Screening:

-

The this compound-thrombin complex is concentrated to a suitable concentration (e.g., 10-20 mg/mL).

-

A sparse-matrix screening approach is used, where small droplets of the protein complex are mixed with a variety of precipitant solutions (containing different salts, polymers, and pH buffers) in crystallization plates.

-

The plates are incubated under controlled conditions to allow for vapor diffusion, which slowly increases the concentration of the protein and precipitant, leading to crystallization.

-

-

Crystal Optimization and Growth:

-

Initial "hits" from the screening are optimized by systematically varying the precipitant concentrations, pH, and temperature to obtain large, well-diffracting crystals.

-

-

Data Collection and Structure Determination:

-

A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen.

-

The crystal is mounted in an X-ray diffractometer, and diffraction data are collected.

-

The diffraction data are processed, and the structure is solved using molecular replacement (using a known structure of thrombin as a search model) and refined to produce the final atomic model of the this compound-thrombin complex.

-

Visualizations

This compound-Thrombin Interaction Pathway

Caption: Bivalent binding of this compound to thrombin's active site and exosite I.

Chromogenic Thrombin Inhibition Assay Workflow

Caption: Workflow for a chromogenic thrombin inhibition assay.

Logical Relationship of this compound's Inhibitory Action

References

- 1. Point mutations modifying the thrombin inhibition kinetics and antithrombotic activity in vivo of recombinant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Activities and Mechanisms of this compound and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. db.cngb.org [db.cngb.org]

- 5. Crystal Structure of a Biosynthetic Sulfo-hirudin Complexed to Thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. Interaction of site specific this compound variants with α‐thrombin | Scilit [scilit.com]

- 8. leechtherapycentre.com [leechtherapycentre.com]

- 9. Production and functional characteristics of a novel this compound variant with better anticoagulant activities than bivalirudin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: amino-terminal residues play a major role in the interaction with thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dissociation of thrombin from platelets by this compound. Evidence for receptor processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

From Leech Saliva to Lifesaving Drug: A Technical Guide to the Discovery and History of Hirudin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating journey of hirudin, the most potent natural inhibitor of thrombin, from its initial discovery in the salivary glands of the medicinal leech, Hirudo medicinalis, to its development as a life-saving anticoagulant. This document provides a comprehensive overview of the historical milestones, biochemical properties, and mechanism of action of this compound, supplemented with detailed experimental protocols and quantitative data for researchers in the field.

A Historical Perspective: The Unraveling of a Natural Anticoagulant

The story of this compound is a testament to the power of observation in scientific discovery. For centuries, the medicinal leech, Hirudo medicinalis, was used for bloodletting, a common medical practice. However, the scientific understanding of the leech's potent anticoagulant properties began to unfold in the late 19th century.

A pivotal moment came in 1884 when British physiologist John Berry Haycraft first reported that a substance secreted by the leech prevented blood from clotting.[1][2] This groundbreaking discovery laid the foundation for future research into this mysterious anticoagulant. In 1904, the active ingredient was isolated from leech heads by Jacoby, who aptly named it "this compound," derived from the Latin word for leech, hirudo.[3][4]

Despite its discovery, it took several decades for this compound to be isolated in a purified form. The breakthrough came in the 1950s through the meticulous work of Fritz Markwardt, who successfully isolated and purified this compound from the salivary glands of Hirudo medicinalis.[2][3][5] Markwardt's work was instrumental in enabling the detailed characterization of this compound's biochemical properties and its specific mechanism of action as a potent thrombin inhibitor.[6] The complete amino acid sequence of this compound was eventually determined in 1976, revealing it to be a 65-amino acid polypeptide.[7]

The limited availability of natural this compound from leeches posed a significant challenge for its widespread clinical use. This hurdle was overcome with the advent of recombinant DNA technology in the 1980s. Scientists successfully cloned the gene for this compound and expressed it in various systems, including yeast and bacteria, allowing for the large-scale production of recombinant this compound (r-hirudin).[8][9] This development paved the way for extensive clinical trials and the eventual approval of this compound-based drugs for various thromboembolic disorders.

Biochemical Properties and Variants of this compound

This compound is a small, acidic polypeptide with a molecular weight of approximately 7 kDa.[5][10] Natural this compound extracted from leeches is not a single entity but a mixture of several isoforms.[10] Through research, several variants have been identified and characterized, with this compound Variant 1 (HV1) and this compound Variant 2 (HV2) being the most studied. These variants exhibit high sequence homology but differ in a few amino acid residues.[5]

The development of recombinant technology has not only enabled the mass production of this compound but has also facilitated the creation of novel variants with enhanced properties. These engineered variants, such as hirudisin and bivalirudin (B194457) (a synthetic peptide fragment), have been designed to have improved pharmacokinetic profiles or additional functionalities.[11][12]

Quantitative Data on this compound Variants

The following tables summarize key quantitative data for various natural and recombinant this compound variants, providing a comparative overview of their biochemical and inhibitory properties.

| This compound Variant | Molecular Weight (Da) | Number of Amino Acids | Source |

| Natural this compound | ~7000 | 65 | Hirudo medicinalis[5][7] |

| Recombinant this compound (r-hirudin) | ~7000 | 65 | Recombinant expression systems[8] |

| Hirudisin | Not specified | Modified r-hirudin | Engineered recombinant[11] |

| Hirudisin-1 | Not specified | Modified r-hirudin | Engineered recombinant[11] |

| rHMg | Not specified | Not specified | Engineered recombinant[5] |

| Bivalirudin | ~2180 | 20 | Synthetic peptide[12] |

| This compound Variant | Thrombin Inhibition Constant (Ki) | IC50 for Thrombin |

| Recombinant this compound (r-hirudin) | 270 ± 50 fM[11] | 5.7 - 6.8 nM[11] |

| Hirudisin | 160 ± 70 fM[11] | 5.7 - 6.8 nM[11] |

| Hirudisin-1 | 370 ± 44 fM[11] | 5.7 - 6.8 nM[11] |

| rHMg | 0.323 ± 0.144 nM[5] | 2.8 ± 0.03 nM[5] |

| Bivalirudin | 175.1 ± 65.4 nM[5] | 376.0 ± 23.64 nM[5] |

Mechanism of Action: A Highly Specific Thrombin Inhibitor

This compound is the most potent and specific natural inhibitor of thrombin, a key enzyme in the blood coagulation cascade.[7][13] Unlike other anticoagulants like heparin, which require a cofactor (antithrombin III), this compound directly binds to and inhibits thrombin.[14] This direct inhibition is highly specific, as this compound shows little to no inhibition of other serine proteases.

The interaction between this compound and thrombin is a high-affinity, non-covalent 1:1 stoichiometric complex.[10] The unique inhibitory mechanism of this compound involves a bivalent interaction with thrombin, targeting two distinct sites on the enzyme:

-

The Catalytic Site: The N-terminal domain of this compound, a compact structure stabilized by three disulfide bonds, binds to the active site of thrombin. This interaction blocks the access of thrombin's natural substrate, fibrinogen, to the catalytic triad.[15][16]

-

The Fibrinogen-Binding Exosite (Exosite I): The acidic C-terminal tail of this compound wraps around and interacts with the anion-binding exosite I of thrombin.[15][16] This exosite is crucial for the recognition and binding of fibrinogen.

By simultaneously blocking both the catalytic site and the fibrinogen-binding exosite, this compound effectively neutralizes all of thrombin's physiological functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the activation of coagulation factors V, VIII, and XIII.[7]

Signaling Pathway of Thrombin and this compound's Intervention

The following diagram illustrates the central role of thrombin in the coagulation cascade and how this compound directly inhibits its activity.

References

- 1. Structural basis of RGD-hirudin binding to thrombin: Tyr3 and five C-terminal residues are crucial for inhibiting thrombin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromogenic substrate spectrophotometric assays for the measurement of clotting function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the synthetic thrombin inhibitor argatroban on fibrin- or clot-incorporated thrombin: comparison with heparin and recombinant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: amino-terminal residues play a major role in the interaction with thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production and functional characteristics of a novel this compound variant with better anticoagulant activities than bivalirudin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Fibrinogen and Thrombin Time (TT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Production and purification of recombinant this compound expressed in the methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. coachrom.com [coachrom.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Hirudisins. This compound-derived thrombin inhibitors with disintegrin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Point mutations modifying the thrombin inhibition kinetics and antithrombotic activity in vivo of recombinant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biovendor.com [biovendor.com]

- 14. Kinetics of the inhibition of thrombin by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Crystal structure of the thrombin‐this compound complex: a novel mode of serine protease inhibition. | The EMBO Journal [link.springer.com]

- 16. Crystal structure of the thrombin-hirudin complex: a novel mode of serine protease inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical Landscape of Natural Hirudin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biochemical properties of natural hirudin, a potent anticoagulant polypeptide derived from the salivary glands of the medicinal leech, Hirudo medicinalis. Tailored for researchers, scientists, and professionals in drug development, this document details this compound's molecular characteristics, mechanism of action, and the experimental methodologies used for its characterization.

Core Biochemical Properties of Natural this compound

Natural this compound is a 65- to 66-amino-acid polypeptide with a molecular weight of approximately 7 kDa.[1][2] It is the most potent natural inhibitor of thrombin discovered to date.[1][2] The structure of this compound is characterized by a compact N-terminal domain containing three disulfide bonds (Cys6-Cys14, Cys16-Cys28, and Cys32-Cys39) and a disordered C-terminal tail rich in acidic amino acid residues.[1] This unique structure allows for a highly specific and tight, bivalent interaction with thrombin, targeting both its active site and fibrinogen-binding exosite I.[3]

Several natural variants of this compound have been identified, with this compound variant 1 (HV1) and this compound variant 2 (HV2) being the most studied. These variants exhibit slight differences in their amino acid sequences, which can influence their biochemical properties and inhibitory constants.

Quantitative Data Summary

The inhibitory activity of this compound is often quantified in Antithrombin Units (ATU), where one ATU is defined as the amount of this compound that neutralizes one NIH unit of thrombin.[4] The following tables summarize key quantitative data for natural and recombinant this compound variants.

| Property | Natural this compound | Reference |

| Molecular Weight | ~7 kDa | [2] |

| Number of Amino Acids | 65-66 | [1][2] |

| Isoelectric Point (pI) | ~4.5 | |

| Dissociation Constant (Kᵢ) | femtomolar to picomolar range |

| This compound Variant | Source Organism/System | Specific Activity (ATU/mg) | Inhibition Constant (Kᵢ) vs. Thrombin | Reference |

| Natural this compound (unspecified) | Hirudo medicinalis | ≥1,500 | Not specified | |

| Recombinant this compound (rH) | Saccharomyces cerevisiae | ~16,000 | Not specified | [1] |

| Desirudin (rHV1) | Saccharomyces cerevisiae | ~16,000 | Not specified | [1] |

| Lepirudin (rHV2) | Saccharomyces cerevisiae | ~18,000 | Not specified | [1] |

| Recombinant this compound Variant HMg | E. coli | 9573 | 0.323 ± 0.144 nM | [5][6][7] |

| Bivalirudin (B194457) (synthetic analog) | - | Not applicable | 175.1 ± 65.4 nM | [5] |

Mechanism of Thrombin Inhibition

This compound's potent anticoagulant effect stems from its direct, high-affinity, and specific inhibition of thrombin in a 1:1 stoichiometric ratio. Unlike heparin, this compound does not require antithrombin as a cofactor.[5] The N-terminal domain of this compound binds to the catalytic site of thrombin, while its acidic C-terminal tail interacts with the anion-binding exosite I of thrombin, which is crucial for fibrinogen recognition.[3] This dual-binding mechanism effectively blocks thrombin's ability to cleave fibrinogen to fibrin (B1330869), thereby preventing the formation of a blood clot.

Figure 1: Mechanism of this compound's Thrombin Inhibition.

Experimental Protocols

Purification of Natural this compound from Leech Saliva

The extraction and purification of natural this compound from leech saliva is a multi-step process designed to isolate the active polypeptide from other salivary components.

Protocol:

-

Saliva Collection: Leeches (Hirudo medicinalis) are starved and then induced to salivate. This can be achieved by feeding them through a membrane on a solution like arginine/saline and then gently squeezing them to expel the saliva.[8][9] Alternatively, chemical stimulation with an emetic solution (e.g., zinc sulfate) can be used to induce regurgitation of saliva.[10][11] The collected fluid is the crude this compound source.

-

Initial Precipitation: The crude saliva is often subjected to precipitation with cold acetone (B3395972) to concentrate the protein fraction.[11]

-

Chromatographic Separation:

-

Ion-Exchange Chromatography: The concentrated protein solution is first fractionated using an anion-exchange column (e.g., DEAE-HPLC). This compound, being an acidic protein, binds to the column and is eluted using a salt gradient.[11][12]

-

Gel Filtration Chromatography: Fractions showing anti-thrombin activity are pooled and further purified by gel filtration chromatography (e.g., Sephadex G-75) to separate proteins based on their molecular size.[11][12]

-

-

Purity and Activity Assessment: The purity of the final this compound preparation is assessed by methods like SDS-PAGE and RP-HPLC. The anticoagulant activity of the purified fractions is monitored throughout the process using a thrombin inhibition assay.[12]

Figure 2: Workflow for the Purification of Natural this compound.

Thrombin Inhibition Assay (Chromogenic Substrate Method)

This assay quantifies the inhibitory effect of this compound on thrombin's amidolytic activity using a synthetic chromogenic substrate.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of purified this compound of known concentration.

-

Prepare a working solution of human α-thrombin (e.g., 10 NIH units/mL).

-

Prepare a solution of a chromogenic thrombin substrate (e.g., S-2238 or Chromozym TH).

-

Prepare a reaction buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and a carrier protein like BSA).

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed amount of thrombin to each well.

-

Add varying concentrations of the this compound solution to the wells and incubate for a short period (e.g., 2-5 minutes) at 37°C to allow for thrombin-hirudin complex formation.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Measure the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is inversely proportional to the this compound concentration.

-

-

Data Analysis:

-

Calculate the percentage of thrombin inhibition for each this compound concentration.

-

Determine the IC₅₀ (the concentration of this compound that inhibits 50% of thrombin activity) and the inhibition constant (Kᵢ) by fitting the data to appropriate enzyme inhibition models.[13]

-

Clotting-Based Assays

These assays measure the effect of this compound on the overall coagulation cascade.

The aPTT assay evaluates the intrinsic and common pathways of coagulation.

Protocol:

-

Sample Preparation: Prepare platelet-poor plasma from citrated whole blood.

-

Assay Procedure:

-

Pre-warm the plasma sample and aPTT reagent (containing a contact activator and phospholipids) to 37°C.

-

Mix the plasma with the aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) to activate the contact factors.

-

Add a pre-warmed calcium chloride solution to initiate clotting.

-

Measure the time taken for a fibrin clot to form using a coagulometer.

-

-

Interpretation: this compound prolongs the aPTT in a dose-dependent manner.[14][15] A standard curve can be generated by adding known concentrations of this compound to normal plasma to quantify its anticoagulant effect.[15]

The PT assay assesses the extrinsic and common pathways of coagulation.

Protocol:

-

Sample Preparation: Use platelet-poor plasma.

-

Assay Procedure:

-

Pre-warm the plasma sample and PT reagent (containing tissue factor and calcium) to 37°C.

-

Add the PT reagent to the plasma.

-

Measure the time to clot formation.

-

-

Interpretation: The PT is less sensitive to this compound than the aPTT and thrombin time.[16][17] Significant prolongation is typically observed only at higher this compound concentrations.[14]

The TT assay directly measures the rate of fibrin formation when thrombin is added to plasma.

Protocol:

-

Sample Preparation: Use platelet-poor plasma.

-

Assay Procedure:

-

Pre-warm the plasma sample and a thrombin solution of known concentration to 37°C.

-

Add the thrombin solution to the plasma.

-

Measure the time to clot formation.

-

-

Interpretation: The TT is highly sensitive to the presence of thrombin inhibitors like this compound and is markedly prolonged even at low concentrations.[16][18] A quantitative thrombin time (QTT) can be performed by diluting the plasma and using a standard curve to accurately determine this compound levels.[18]

This compound's Influence on Cellular Signaling Pathways

Beyond its direct anticoagulant effects, this compound's inhibition of thrombin can modulate various cellular signaling pathways, primarily by preventing thrombin from activating its receptors, such as Protease-Activated Receptors (PARs).

Thrombin/PAR-1 Signaling Pathway

Thrombin is a potent activator of PAR-1 on various cell types, including platelets and endothelial cells. This compound blocks this activation.

Figure 3: this compound's Inhibition of Thrombin-Mediated PAR-1 Signaling.

VEGF and Notch Signaling

Thrombin can promote angiogenesis by stimulating the release of Vascular Endothelial Growth Factor (VEGF) from endothelial cells.[19][20] VEGF, in turn, is a critical regulator of the Notch signaling pathway, which is essential for the proper formation of new blood vessels.[21][22][23] this compound, by inhibiting thrombin, can indirectly modulate these pathways. At low concentrations, this compound has been observed to promote angiogenesis through the VEGF-Notch pathway, while at higher concentrations, it exhibits an inhibitory effect.[1][2]

Figure 4: this compound's Indirect Modulation of VEGF and Notch Signaling.

JAK/STAT Signaling

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors, playing a key role in processes like cell proliferation, differentiation, and immune responses.[24][25][26][27][28] While direct modulation by thrombin is less characterized, thrombin-induced inflammatory responses can involve cytokines that utilize the JAK/STAT pathway. By inhibiting thrombin and subsequent inflammatory mediator release, this compound may indirectly affect JAK/STAT signaling.

Figure 5: this compound's Potential Indirect Effect on JAK/STAT Signaling.

Conclusion

Natural this compound from leech saliva remains a benchmark for potent and specific thrombin inhibition. Its unique biochemical properties and mechanism of action have paved the way for the development of recombinant and synthetic analogs for various therapeutic applications. A thorough understanding of its characteristics, supported by robust experimental methodologies, is crucial for ongoing research and the development of novel antithrombotic agents. This guide provides a foundational overview to aid scientists and researchers in this endeavor.

References

- 1. Pharmacological Activities and Mechanisms of this compound and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application Research of Natural this compound - Creative Diagnostics [creative-diagnostics.com]

- 3. Thrombin inhibition by this compound: how this compound inhibits thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Production and functional characteristics of a novel this compound variant with better anticoagulant activities than bivalirudin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production and functional characteristics of a novel this compound variant with better anticoagulant activities than bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The saliva of the medicinal leech Hirudo medicinalis--I. Biochemical characterization of the high molecular weight fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN104151425B - Large-scale production method for natural this compound - Google Patents [patents.google.com]

- 11. CN104926937A - Method for extracting this compound from leech saliva - Google Patents [patents.google.com]

- 12. discol.umk.edu.my [discol.umk.edu.my]

- 13. researchgate.net [researchgate.net]

- 14. Recombinant this compound in patients with chronic, stable coronary artery disease. Safety, half-life, and effect on coagulation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Monitoring anticoagulant therapy by activated partial thromboplastin time: this compound assessment. An evaluation of native blood and plasma assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Laboratory assays for the evaluation of recombinant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. karger.com [karger.com]

- 18. A quantitative thrombin time for determining levels of this compound and Hirulog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Transcriptional Regulation of Thrombin-Induced Endothelial VEGF Induction and Proangiogenic Response - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Vascular endothelial growth factor- and thrombin-induced termination factor, Down syndrome critical region-1, attenuates endothelial cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Notch modulates VEGF action in endothelial cells by inducing Matrix Metalloprotease activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. VEGF and Notch Signaling: The Yin and Yang of Angiogenic Sprouting - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 25. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 26. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 27. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 28. JAK/STAT Activation: A General Mechanism for Bone Development, Homeostasis, and Regeneration [mdpi.com]

The Intricate World of Hirudin: A Technical Guide to Its Variants and Isoforms for Researchers and Drug Development Professionals

Hirudin, a naturally occurring polypeptide from the salivary glands of the medicinal leech Hirudo medicinalis, stands as the most potent and specific natural inhibitor of thrombin. Its powerful anticoagulant properties have made it and its derivatives invaluable tools in thrombosis research and clinical applications. This technical guide provides an in-depth exploration of the structure-function relationships of various this compound variants and isoforms, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Molecular Architecture: The Foundation of this compound's Potency

Natural this compound is a 65-amino acid peptide with a molecular weight of approximately 7 kDa.[1][2][3] Its structure is characterized by a compact N-terminal domain and a flexible, acidic C-terminal tail.[2][4] The N-terminal core is stabilized by three disulfide bonds (Cys6-Cys14, Cys16-Cys28, and Cys32-Cys39), which are crucial for its structural integrity and inhibitory function.[1][5] This domain binds to the active site of thrombin, effectively blocking its catalytic activity.[4][6][7] The extended C-terminal domain, rich in acidic residues, interacts with the fibrinogen-binding exosite (exosite I) of thrombin, contributing significantly to the high affinity and specificity of the interaction.[4][6][7][8]

Several natural isoforms of this compound have been identified, with this compound variant 1 (HV1) and this compound variant 2 (HV2) being the most well-characterized.[1][9] These isoforms exhibit slight variations in their amino acid sequences, which can influence their biochemical properties and anticoagulant potency.[1][9] The advent of recombinant DNA technology has enabled the production of homogenous preparations of this compound variants and the engineering of novel derivatives with enhanced therapeutic profiles.[2][10]

Mechanism of Action: A Two-Pronged Attack on Thrombin

This compound's primary function is the direct, high-affinity inhibition of thrombin, a key serine protease in the coagulation cascade.[2][11] Unlike indirect thrombin inhibitors like heparin, this compound does not require a cofactor such as antithrombin III to exert its effect.[1][9] It forms a tight, non-covalent 1:1 stoichiometric complex with thrombin, effectively neutralizing its procoagulant activities.[1][12]

The inhibition mechanism is a bimodal interaction:

-

N-terminal Domain: The first few amino-terminal residues of this compound insert into the catalytic site of thrombin.[4][6] Specifically, the N-terminal Ile1' to Tyr3' of this compound variant 2 form a parallel β-strand with residues Ser214 to Gly219 of thrombin.[4] The α-amino group of this compound's Ile1' forms a hydrogen bond with the Ser195 of thrombin's catalytic triad, directly blocking its enzymatic function.[4]

-

C-terminal Domain: The acidic C-terminal tail of this compound wraps around thrombin and binds to its anion-binding exosite I.[4][7] This interaction prevents the binding of thrombin's natural substrate, fibrinogen, thereby inhibiting the conversion of fibrinogen to fibrin (B1330869) and subsequent clot formation.[2]

This dual-binding mechanism accounts for the exceptionally high affinity and specificity of this compound for thrombin.[4][13]

Figure 1: Mechanism of thrombin inhibition by this compound.

Quantitative Comparison of this compound Variants and Derivatives

The anticoagulant potency of different this compound variants and their derivatives can be quantitatively assessed through various biochemical parameters. The inhibition constant (Ki) reflects the binding affinity to thrombin, while the half-maximal inhibitory concentration (IC50) indicates the concentration required to inhibit 50% of thrombin activity. Specific activity is often measured in antithrombin units (ATU) per milligram of protein.

| This compound Variant/Derivative | Ki (Inhibition Constant) | IC50 (Thrombin Inhibition) | Specific Activity (ATU/mg) | Source(s) |

| Recombinant this compound (general) | 19 pM | - | - | [14] |

| Hirudisin | 160 ± 70 fM | 5.7 - 6.8 nM (thrombin-stimulated platelet aggregation) | - | [15] |

| Hirudisin-1 | 370 ± 44 fM | 5.7 - 6.8 nM (thrombin-stimulated platelet aggregation) | - | [15] |

| Recombinant this compound (for comparison with Hirudisins) | 270 ± 50 fM | 5.7 - 6.8 nM (thrombin-stimulated platelet aggregation) | - | [15] |

| rHMg | 0.323 ± 0.144 nM | 2.8 ± 0.03 nM | 9573 | [16] |

| Bivalirudin (B194457) | 175.1 ± 65.4 nM | 376.0 ± 23.64 nM | - | [16] |

| RGD-hirudin | - | - | ~18000 | [17] |

| RGD-hirudin Mutant Y3A | - | - | 4000 | [17] |

| RGD-hirudin Mutant S50A | - | - | 16000 | [17] |

| RGD-hirudin Mutant Q53A | - | - | 14000 | [17] |

| RGD-hirudin Mutant D55A | - | - | 12000 | [17] |

| RGD-hirudin Mutant E57A | - | - | 11000 | [17] |

| RGD-hirudin Mutant I59A | - | - | 9000 | [17] |

| Recombinant this compound Variant 1 (HV-1) | - | - | ≥7,000 | [12] |

Experimental Protocols

Purification of Recombinant this compound

The purification of recombinant this compound from expression systems like E. coli or yeast is a critical step to obtain a highly pure and active product. A common workflow involves multiple chromatographic steps.

Figure 2: General workflow for recombinant this compound purification.

Methodology:

-

Initial Capture: For His-tagged recombinant this compound, the cell lysate or culture supernatant is first subjected to Immobilized Metal Affinity Chromatography (IMAC).[18]

-

Tag Cleavage: The eluted fraction is then dialyzed to remove imidazole (B134444) and treated with a specific protease, such as Factor Xa, to cleave the His-tag.[18]

-

Ion-Exchange Chromatography: The protein solution is further purified using a combination of anion-exchange (e.g., DEAE Sepharose) and cation-exchange (e.g., SP Sepharose) chromatography to separate this compound from contaminants and the cleaved tag.[18][19]

-

Final Polishing: A final polishing step using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be employed to achieve high purity (>99%).[19][20]

Thrombin Inhibition and Anticoagulant Activity Assays

The functional activity of this compound variants is assessed through various in vitro assays.

A. Chromogenic Substrate Assay for Thrombin Inhibition (Determination of Ki and IC50): [16]

-

Reagents:

-

Tris-HCl buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG6000, 0.1% BSA, pH 8.0)

-

Human thrombin (e.g., 40 U/mL)

-

Chromogenic substrate (e.g., S-2238) at various concentrations

-

This compound variant or derivative at various concentrations

-

-

Procedure:

-

In a 96-well plate, pre-incubate 10 µL of thrombin with 10 µL of the this compound inhibitor at 37 °C for 10 minutes.

-

Initiate the reaction by adding 180 µL of the chromogenic substrate.

-

Monitor the change in absorbance at 405 nm over time using a microplate reader.

-

-

Data Analysis:

-

For Ki determination, perform the assay with varying substrate and inhibitor concentrations and analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

-

For IC50 determination, use a fixed substrate concentration and varying inhibitor concentrations. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve.

-

B. Coagulation Assays (APTT, PT, TT): [18][21]

These assays measure the time it takes for plasma to clot after the addition of specific reagents, reflecting the integrity of different parts of the coagulation cascade. This compound's effect is assessed by the prolongation of these clotting times.

-

Sample Preparation: Prepare serial dilutions of the this compound variant in normal human plasma.

-

Activated Partial Thromboplastin Time (APTT):

-

Incubate the plasma-hirudin mixture with an APTT reagent (containing a phospholipid and a contact activator).

-

Initiate clotting by adding calcium chloride.

-

Measure the time to clot formation. This assay assesses the intrinsic and common pathways.

-

-

Prothrombin Time (PT):

-

Add a PT reagent (containing tissue factor and calcium) to the plasma-hirudin mixture.

-

Measure the time to clot formation. This assay assesses the extrinsic and common pathways.

-

-

Thrombin Time (TT):

-

Add a standardized amount of thrombin to the plasma-hirudin mixture.

-

Measure the time to clot formation. This assay directly assesses the inhibition of thrombin.

-

Signaling Pathways and Logical Relationships

The Coagulation Cascade and the Central Role of Thrombin

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge on a common pathway. Thrombin plays a central and multifaceted role in this process.

Figure 3: The coagulation cascade and the inhibitory action of this compound.

As illustrated, thrombin not only converts fibrinogen to fibrin but also amplifies its own production through positive feedback loops by activating Factors V, VIII, and XI. By directly and potently inhibiting thrombin, this compound effectively shuts down the final steps of coagulation and the amplification of the clotting process.

Conclusion

This compound and its variants represent a fascinating class of molecules with profound therapeutic potential. Their unique bimodal mechanism of thrombin inhibition confers a high degree of potency and specificity, making them superior to many traditional anticoagulants in certain clinical contexts. A thorough understanding of the structure-function relationships of different this compound isoforms and engineered variants, facilitated by robust experimental characterization, is crucial for the continued development of novel and safer antithrombotic agents. This guide provides a foundational resource for researchers and drug developers to navigate the complexities of this compound biochemistry and pharmacology.

References

- 1. Pharmacological Activities and Mechanisms of this compound and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Application Research of Natural this compound - Creative Diagnostics [creative-diagnostics.com]

- 4. rcsb.org [rcsb.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Crystal structure of the thrombin-hirudin complex: a novel mode of serine protease inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of the thrombin-hirudin complex: a novel mode of serine protease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. Frontiers | Pharmacological Activities and Mechanisms of this compound and Its Derivatives - A Review [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The mechanism of action of thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. rcsb.org [rcsb.org]

- 14. Interaction of site specific this compound variants with alpha-thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hirudisins. This compound-derived thrombin inhibitors with disintegrin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Production and functional characteristics of a novel this compound variant with better anticoagulant activities than bivalirudin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural basis of RGD-hirudin binding to thrombin: Tyr3 and five C-terminal residues are crucial for inhibiting thrombin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Production and purification of constructed recombinant this compound in BL21(DE3) strain | Al-Badran | Journal of Biomedical Engineering and Informatics [sciedupress.com]

- 19. researchgate.net [researchgate.net]

- 20. Rapid purification and revised amino-terminal sequence of this compound: a specific thrombin inhibitor of the bloodsucking leech - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hirudin Gene and Protein Sequence Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gene and protein sequence analysis of hirudin, the potent thrombin inhibitor derived from the medicinal leech, Hirudo medicinalis. This document delves into the molecular characteristics of this compound variants, detailed experimental protocols for their study, and the mechanism of their anticoagulant activity.

Introduction to this compound

This compound is a naturally occurring polypeptide found in the salivary glands of blood-sucking leeches. It is the most potent natural inhibitor of thrombin, a key enzyme in the blood coagulation cascade.[1] Unlike other anticoagulants such as heparin, this compound directly binds to and inhibits thrombin with high specificity and affinity, without the need for a cofactor like antithrombin III.[2] This direct and potent inhibition prevents the conversion of fibrinogen to fibrin (B1330869), thereby blocking the formation of blood clots.[3]

The unique mechanism and high potency of this compound have made it a subject of intense research and a valuable therapeutic agent in various clinical applications, including the treatment of thrombotic disorders.[4] The advent of recombinant DNA technology has enabled the production of various this compound derivatives, such as lepirudin and desirudin, for pharmaceutical use.[3]

This compound Gene and Protein Structure

Natural this compound is not a single entity but a family of closely related protein isoforms.[5] Full-length native this compound consists of 65 or 66 amino acids with a molecular weight of approximately 7 kDa.[2][5] The protein is characterized by a compact N-terminal domain containing three disulfide bonds (Cys6-Cys14, Cys16-Cys28, and Cys32-Cys39) and a disordered, acidic C-terminal tail.[2][3]

This compound Variants and Amino Acid Sequences

Several this compound variants have been identified, with the most well-characterized being this compound Variant-1 (HV1), this compound Variant-2 (HV2), and this compound PA. These variants exhibit minor differences in their amino acid sequences, which can influence their biological activity.

| Feature | This compound Variant-1 (HV1) | This compound Variant-2 (HV2) | This compound PA |

| UniProt ID | P01050[6] | P09945[7] | P09944[8] |

| Length | 65 amino acids[6] | 72 amino acids (including signal peptide)[7] | 66 amino acids[8] |

| N-terminal Amino Acids | Val-Val[2] | Ile-Thr[2] | Ile- |

| Amino Acid Sequence | VVYTDCTESGQNLCLCEGSNVCGQGNKCILGSDGEKNQCVTGEGTPKPQSHNDGDFEEIPEEYLQ[9] | I T Y T D C T E S G Q N L C L C E G S N V C G Q G N K C I L G S D G E K N Q C V T G E G T P K P E S H N N G D F E E I P E E Y L Q[7] | I T Y T D C T E S G Q N L C L C E G S N V C G K G N K C I L G S D G E K N Q C V T G E G T P K P Q S H N D G D F E E I P E E Y L Q[8] |

This compound Gene Structure

The genes encoding this compound variants share a conserved structure, typically composed of four exons and three introns.[10] The first exon encodes the signal peptide, which directs the protein for secretion. The second and third exons encode the globular core domain containing the conserved cysteine residues, and the fourth exon encodes the acidic C-terminal tail.[10] While several cDNA sequences for this compound variants have been cloned and sequenced, the complete genomic sequences including regulatory regions are subjects of ongoing research. A cDNA for a this compound variant from Hirudo nipponia has been reported to be 489 base pairs in length, containing a 252 base pair open reading frame.[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in this compound gene and protein analysis.

Gene Cloning of this compound

The following protocol outlines a general procedure for cloning the this compound gene from leech cDNA.

Objective: To amplify and clone the this compound coding sequence into an expression vector.

Materials:

-

Total RNA isolated from the salivary glands of Hirudo medicinalis.

-

Reverse Transcriptase.

-

Oligo(dT) primers.

-

DNA Polymerase (e.g., Taq or Pfu).

-

This compound-specific primers (designed based on known this compound sequences).

-

pET expression vector (or other suitable vector).

-

Restriction enzymes (e.g., BamHI, HindIII).

-

T4 DNA Ligase.

-

Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression).

-

LB agar (B569324) plates with appropriate antibiotic.

Methodology:

-

cDNA Synthesis: Synthesize first-strand cDNA from total RNA using reverse transcriptase and oligo(dT) primers according to the manufacturer's instructions.

-

PCR Amplification:

-

Set up a PCR reaction with the synthesized cDNA as a template, this compound-specific forward and reverse primers containing restriction sites, and DNA polymerase.

-

A typical PCR program would be: initial denaturation at 95°C for 5 minutes, followed by 30 cycles of denaturation at 95°C for 30 seconds, annealing at 55-65°C (primer-dependent) for 30 seconds, and extension at 72°C for 1 minute, with a final extension at 72°C for 10 minutes.

-

-

Purification and Digestion:

-

Analyze the PCR product by agarose (B213101) gel electrophoresis.

-

Purify the amplified this compound gene fragment from the gel.

-

Digest both the purified PCR product and the expression vector with the chosen restriction enzymes.

-

-

Ligation: Ligate the digested this compound gene fragment into the digested expression vector using T4 DNA Ligase.

-

Transformation: Transform the ligation mixture into competent E. coli DH5α cells.

-

Screening: Plate the transformed cells on LB agar containing the appropriate antibiotic. Select individual colonies and perform colony PCR or plasmid DNA isolation followed by restriction digestion to verify the presence of the this compound insert.

-

Sequencing: Sequence the confirmed positive clones to verify the integrity of the this compound gene sequence.

Recombinant this compound Expression in Pichia pastoris

Pichia pastoris is a widely used eukaryotic expression system for producing recombinant this compound due to its ability to perform post-translational modifications and secrete the protein into the medium.[12]

Objective: To express and secrete recombinant this compound using the P. pastoris expression system.

Materials:

-

P. pastoris expression vector (e.g., pPIC9K) containing the this compound gene fused to the α-mating factor secretion signal.[12]

-

P. pastoris host strain (e.g., GS115).

-

BMGY (Buffered Glycerol-complex Medium).

-

BMMY (Buffered Methanol-complex Medium).

-

Shaking incubator.

Methodology:

-

Transformation: Linearize the expression vector and transform it into competent P. pastoris GS115 cells by electroporation.[12]

-

Selection: Plate the transformed cells on minimal dextrose plates to select for His+ transformants. Further select for high-copy number integrants by plating on medium containing increasing concentrations of G418.[12]

-

Expression Screening:

-

Inoculate a single colony of a transformant into 20 mL of BMGY medium in a baffled flask and grow at 28-30°C in a shaking incubator until the culture reaches an OD600 of 2-6.[13][14]

-

To induce expression, centrifuge the cells and resuspend the cell pellet in BMMY medium to an OD600 of 1.0.

-

Add methanol to a final concentration of 0.5% every 24 hours to maintain induction.

-

Collect samples at various time points to monitor protein expression by SDS-PAGE and Western blot analysis of the culture supernatant.

-

-

Large-Scale Expression: For larger scale production, optimize expression conditions in a fermenter, which can significantly increase the yield of recombinant this compound.[12]

Purification of Recombinant this compound

Recombinant this compound can be purified from the culture supernatant using a combination of chromatographic techniques.

Objective: To purify recombinant this compound to a high degree of homogeneity.

Materials:

-

Culture supernatant containing recombinant this compound.

-

Affinity chromatography column (e.g., Ni-NTA for His-tagged this compound or a thrombin-sepharose column).[15]

-

Ion-exchange chromatography column (e.g., DEAE-Sephadex).[16]

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system.

-

Appropriate buffers for each chromatography step.

Methodology:

-

Clarification: Centrifuge the culture to remove cells and debris. Filter the supernatant to remove any remaining particulate matter.

-

Affinity Chromatography:

-

If the recombinant this compound is His-tagged, pass the clarified supernatant through a Ni-NTA affinity column. Wash the column with a low concentration of imidazole (B134444) to remove non-specifically bound proteins, and then elute the His-tagged this compound with a high concentration of imidazole.

-

Alternatively, for non-tagged this compound, an affinity column with immobilized thrombin can be used. This compound will bind specifically to the thrombin, and can be eluted with a chaotropic salt solution.[15]

-

-

Ion-Exchange Chromatography: Further purify the this compound-containing fractions using an anion-exchange chromatography column like DEAE-Sephadex. Elute the bound this compound using a salt gradient.

-

RP-HPLC: As a final polishing step, use RP-HPLC to achieve a high degree of purity (>95%).[17]

-

Purity Analysis: Assess the purity of the final this compound preparation by SDS-PAGE and RP-HPLC.

This compound Activity Assays

The biological activity of this compound is determined by its ability to inhibit thrombin. This can be measured using clotting-based or chromogenic assays.

This assay measures the residual thrombin activity after incubation with this compound using a chromogenic substrate.

Principle: this compound inhibits a known amount of thrombin. The remaining active thrombin cleaves a chromogenic substrate, releasing a colored product that can be quantified spectrophotometrically. The amount of color produced is inversely proportional to the this compound activity.[18]

Materials:

-

Purified this compound sample.

-

Thrombin standard.

-

Chromogenic substrate for thrombin (e.g., S-2238 or Chromozym TH).[1]

-

Tris buffer (e.g., 0.2 M Tris, 0.025 M NaCl, pH 8.1).[1]

-

Microplate reader.

Methodology:

-

Reaction Setup: In a microplate well, mix the this compound sample (or standard) with a known excess amount of thrombin in Tris buffer.[1]

-

Incubation: Incubate the mixture for a defined period (e.g., 1-2 minutes) at 37°C to allow for the formation of the thrombin-hirudin complex.[1][18]

-

Substrate Addition: Add the chromogenic substrate to the mixture.

-

Measurement: Measure the change in absorbance at 405 nm over time using a microplate reader.[1]

-

Calculation: Construct a standard curve using known concentrations of a this compound standard. Determine the activity of the unknown sample by comparing its absorbance to the standard curve. This compound activity is often expressed in Antithrombin Units (ATU), where one unit of this compound neutralizes one NIH unit of thrombin.[19]

This assay measures the ability of this compound to prolong the clotting time of plasma.

Principle: this compound in a plasma sample will inhibit the added thrombin, thus prolonging the time it takes for a fibrin clot to form.

Materials:

-

Citrated plasma.

-

Purified this compound sample.

-

Thrombin solution.

-

Coagulometer.

Methodology:

-

Sample Preparation: Pre-warm the citrated plasma and this compound sample to 37°C.

-

Reaction Initiation: Add a defined volume of thrombin solution to the plasma sample.

-

Clotting Time Measurement: Immediately start a timer and measure the time it takes for a visible fibrin clot to form. This can be done manually or using an automated coagulometer.

-

Analysis: The prolongation of the clotting time is proportional to the concentration of active this compound in the sample. A standard curve can be generated using known concentrations of this compound to quantify its activity.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the direct, high-affinity, and specific inhibition of thrombin. This inhibition occurs through a bivalent interaction, where different domains of the this compound molecule bind to distinct sites on thrombin.

-

N-terminal Domain: The N-terminal region of this compound binds to the catalytic active site of thrombin, directly blocking its enzymatic activity.[2]

-

C-terminal Tail: The acidic C-terminal tail of this compound interacts with the anion-binding exosite I of thrombin, which is the fibrinogen recognition site.[20] This interaction prevents thrombin from binding to its substrate, fibrinogen.

This dual-binding mechanism results in the formation of a stable, non-covalent 1:1 stoichiometric complex between this compound and thrombin, effectively neutralizing thrombin's procoagulant functions.[2]

Blood Coagulation Cascade and this compound's Point of Inhibition

The blood coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. Thrombin plays a central role in this cascade by converting fibrinogen to fibrin and by activating other clotting factors, thereby amplifying its own production. This compound's inhibition of thrombin effectively halts these processes.

The blood coagulation cascade and the inhibitory action of this compound on Thrombin.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound, from gene to function.

A typical experimental workflow for the analysis of this compound from gene to function.

Conclusion

This technical guide has provided a detailed overview of the gene and protein sequence analysis of this compound. The information presented, from the molecular characteristics of different this compound variants to detailed experimental protocols and its mechanism of action, serves as a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of this compound's molecular biology and biochemistry is crucial for the development of novel and improved antithrombotic therapies. The provided methodologies and data offer a solid foundation for further research and application of this potent thrombin inhibitor.

References

- 1. Development of a chromogenic substrate assay for the determination of this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Activities and Mechanisms of this compound and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. uniprot.org [uniprot.org]

- 7. uniprot.org [uniprot.org]

- 8. uniprot.org [uniprot.org]

- 9. cellsciences.com [cellsciences.com]

- 10. Diversity of this compound and this compound-like factor genes in the North-African medicinal leech, Hirudo troctina - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cloning, characterization, and heterologous expression of a candidate this compound gene from the salivary gland transcriptome of Hirudo nipponia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Production and purification of recombinant this compound expressed in the methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. static.igem.org [static.igem.org]

- 14. pichia.com [pichia.com]

- 15. Immobilized this compound and this compound-based peptides used for the purification of recombinant human thrombin prepared from recombinant human prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biovendor.com [biovendor.com]

- 18. This compound - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]